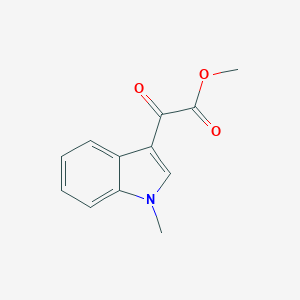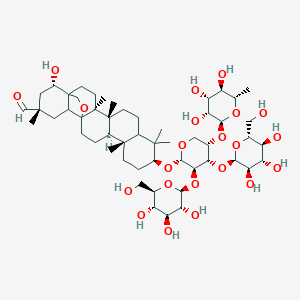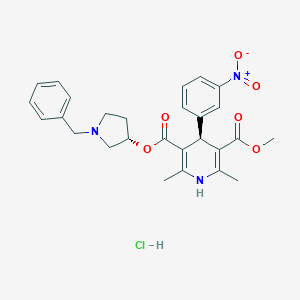
Dichlorobis(triphenylphosphine)palladium(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichlorobis(triphenylphosphine)palladium(II) is a coordination compound of palladium, featuring two triphenylphosphine and two chloride ligands. It is a yellow solid that is soluble in some organic solvents and is widely used in palladium-catalyzed coupling reactions, such as the Sonogashira–Hagihara reaction .
Mechanism of Action
Target of Action
Dichlorobis(triphenylphosphine)palladium(II), also known as Bis(triphenylphosphine)palladium(II)chloride, primarily targets carbon-carbon (C-C) bonds in organic compounds . It acts as a catalyst in various coupling reactions, including the Negishi, Suzuki, Sonogashira, Heck, and Stille couplings .
Mode of Action
This compound interacts with its targets by facilitating the formation of C-C bonds. It does this by acting as a catalyst in cross-coupling reactions . The palladium atom in the compound coordinates with the carbon atoms, enabling the coupling of different organic fragments .
Biochemical Pathways
The compound is involved in various biochemical pathways related to the synthesis of complex organic molecules. For instance, it is used in the Stille coupling for the synthesis of conjugated polymers . It is also involved in the Suzuki, Sonogashira, and Heck coupling reactions .
Pharmacokinetics
It is insoluble in water but soluble in toluene and benzene, and slightly soluble in acetone and chloroform .
Result of Action
The primary result of the compound’s action is the formation of new C-C bonds, leading to the synthesis of complex organic molecules . This makes it a valuable tool in organic synthesis, particularly in the pharmaceutical and materials science industries.
Action Environment
The compound’s action, efficacy, and stability are influenced by various environmental factors. For instance, it is stable under normal conditions but should be stored in a cool, dry place to prevent degradation . The reaction conditions, such as temperature and solvent, can also significantly impact the compound’s catalytic activity .
Biochemical Analysis
Biochemical Properties
Dichlorobis(triphenylphosphine)palladium(II) is known to interact with various enzymes, proteins, and other biomolecules. It is an efficient cross-coupling catalyst for C-C coupling reactions such as Negishi coupling, Suzuki coupling, Sonogashira coupling, and Heck coupling reaction . The nature of these interactions is primarily catalytic, facilitating the formation of carbon-carbon bonds in organic molecules .
Molecular Mechanism
At the molecular level, Dichlorobis(triphenylphosphine)palladium(II) exerts its effects through binding interactions with biomolecules and facilitating enzyme-catalyzed reactions. It acts as a catalyst in the formation of carbon-carbon bonds, a critical process in many biochemical reactions . This can lead to changes in gene expression and other cellular processes.
Metabolic Pathways
Dichlorobis(triphenylphosphine)palladium(II) is involved in various metabolic pathways due to its role as a catalyst in the formation of carbon-carbon bonds . It can interact with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels. Detailed information on specific metabolic pathways it is involved in is currently limited.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichlorobis(triphenylphosphine)palladium(II) can be synthesized by treating palladium(II) chloride with triphenylphosphine. The reaction proceeds as follows: [ \text{PdCl}_2 + 2 \text{PPh}_3 \rightarrow \text{PdCl}_2(\text{PPh}_3)_2 ] This reaction typically involves dissolving palladium(II) chloride in hydrochloric acid and then adding it to a solution of triphenylphosphine in ethanol .
Industrial Production Methods
In an industrial setting, the synthesis involves dissolving 3.0g of palladium(II) chloride in 10mL of hydrochloric acid at 75°C, followed by dilution with ethanol to 30mL. Separately, 9.0g of triphenylphosphine is dissolved in 100mL of anhydrous ethanol at 60°C. The palladium(II) chloride solution is then added dropwise to the triphenylphosphine solution under rapid stirring at 55°C. The mixture is maintained at this temperature for 20 minutes, then cooled, filtered, and washed with 50% ethanol-water solution. The product is vacuum-dried to yield bis(triphenylphosphine)palladium(II)chloride .
Chemical Reactions Analysis
Types of Reactions
Dichlorobis(triphenylphosphine)palladium(II) is involved in various types of reactions, primarily as a catalyst in carbon-carbon coupling reactions. These include:
Oxidation: It can facilitate the oxidation of organic substrates.
Reduction: It can be reduced to form other palladium complexes.
Substitution: It undergoes ligand exchange reactions with other phosphines or halides.
Common Reagents and Conditions
Common reagents used in reactions with bis(triphenylphosphine)palladium(II)chloride include:
Alkynes and halides: Used in Sonogashira coupling reactions.
Aryl halides and boronic acids: Used in Suzuki coupling reactions.
Alkenes and halides: Used in Heck reactions.
Major Products
The major products formed from these reactions are typically complex organic molecules, such as substituted benzofurans, diphenylacetylene, and various conjugated polymers .
Scientific Research Applications
Dichlorobis(triphenylphosphine)palladium(II) is extensively used in scientific research due to its catalytic properties. Some of its applications include:
Comparison with Similar Compounds
Similar Compounds
Tetrakis(triphenylphosphine)palladium(0): Another palladium complex used in similar coupling reactions.
Palladium(II) acetate: Used in various catalytic processes, including cross-coupling reactions.
Palladium(II) chloride: A precursor to many palladium catalysts.
Uniqueness
Dichlorobis(triphenylphosphine)palladium(II) is unique due to its specific ligand environment, which provides a balance of stability and reactivity. This makes it particularly effective in facilitating a wide range of coupling reactions, making it a versatile and valuable catalyst in organic synthesis .
Properties
CAS No. |
13965-03-2 |
|---|---|
Molecular Formula |
C41H46Cl2P2Pd |
Molecular Weight |
778.1 g/mol |
IUPAC Name |
ethane;methane;palladium(2+);triphenylphosphane;dichloride |
InChI |
InChI=1S/2C18H15P.2C2H6.CH4.2ClH.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*1-2;;;;/h2*1-15H;2*1-2H3;1H4;2*1H;/q;;;;;;;+2/p-2 |
InChI Key |
TUPQTEGWNDAOKM-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl |
Canonical SMILES |
C.CC.CC.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Pd+2] |
Key on ui other cas no. |
13965-03-2 10199-34-5 |
Pictograms |
Irritant |
Related CAS |
15604-37-2 |
Synonyms |
Bis(triphenylphosphine)dichloropalladium; Bis(triphenylphosphine)palladium Chloride; Bis(triphenylphosphine)palladium Dichloride; Bis(triphenylphosphine)palladium(II) Chloride; Bis(triphenylphosphine)palladium(II) Dichloride; Bis(triphenylphosphino)p |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(2S,3R,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B122932.png)

![(3aR,4R,6aS)-4-{[(tert-butyldimethylsilyl)oxy]methyl}-2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole](/img/structure/B122936.png)
![8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B122939.png)







